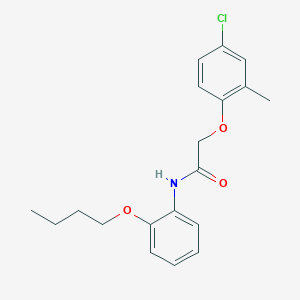![molecular formula C23H24N2O4 B285179 Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate, also known as QD-1, is a chemical compound that belongs to the quinoline family. It has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves its binding to sigma-2 receptors, which are located in the endoplasmic reticulum and mitochondria of cells. This binding leads to the modulation of various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has also been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has several advantages for use in lab experiments. It has high selectivity for sigma-2 receptors, which allows for specific targeting of these receptors in cells. Additionally, this compound has low toxicity, which makes it suitable for use in in vivo studies. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its role in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate involves a multi-step process that begins with the reaction of 2-phenylethylamine with ethyl acetoacetate. This is followed by a cyclization reaction using phosphorus oxychloride and then a carboxylation reaction using carbon dioxide. The final product is obtained through the esterification of the dicarboxylic acid with ethanol. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-2 receptors, which are known to be involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmitter release. This compound has been used in studies investigating the role of sigma-2 receptors in cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H24N2O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
diethyl 4-(2-phenylethylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-3-28-22(26)17-10-11-20-18(14-17)21(19(15-25-20)23(27)29-4-2)24-13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,25) |
Clé InChI |
NCXSZQDBJSWEHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


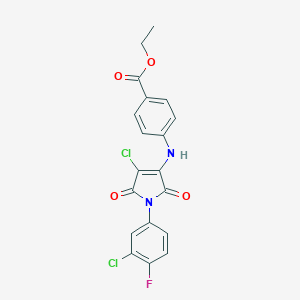
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
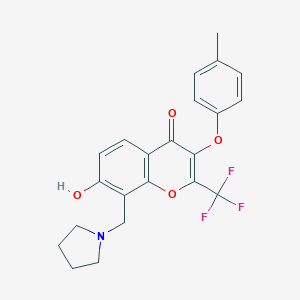
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
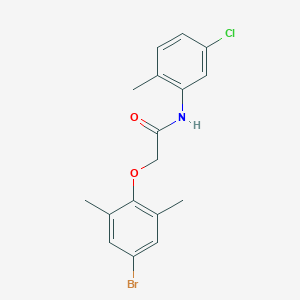
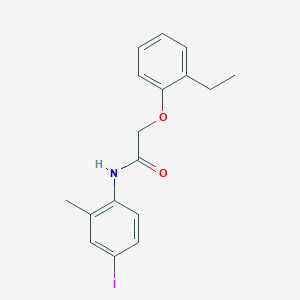
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

